

what is Sulfo-Cy5-N3 fluorescent dye

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Compound of Interest

Compound Name: Sulfo-Cy5-N3

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An In-depth Technical Guide to **Sulfo-Cy5-N3** Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent dye that belongs to the cyanine dye family. [1] It is functionalized with an azide (-N3) group, making it a key reagent for bioorthogonal labeling through "click chemistry". [2][3][4] The presence of sulfonate groups enhances its water solubility, rendering it ideal for labeling biological molecules in aqueous environments without causing denaturation or aggregation. [1] Its intense brightness, high photostability, and emission in the far-red part of the spectrum (where cellular autofluorescence is minimal) make it an excellent choice for a variety of sensitive fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging. [1]

This guide provides a comprehensive overview of the technical properties of **Sulfo-Cy5-N3**, detailed protocols for its application in bioconjugation and cellular imaging, and visual diagrams to illustrate key processes.

Core Properties and Specifications

The utility of **Sulfo-Cy5-N3** is defined by its chemical and spectral characteristics. These properties have been aggregated from various suppliers and are summarized below. Minor variations in reported values may exist between manufacturers.

Chemical Properties

Property	Value	Source(s)
Synonyms	Sulfo-Cyanine5-azide	[5][6][7]
Molecular Formula	C37H48N6O10S3 (free acid)	[8][9]
Molecular Weight	~833.01 g/mol (free acid)	[8][9]
Reactive Group	Azide (-N3)	[2][3]
Solubility	Water, DMSO, DMF	[8][9]
Appearance	Blue powder	[8]

Spectroscopic Properties

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	642 - 647 nm	[2][5][8]
Emission Maximum (λ_{em})	662 - 670 nm	[2][5][8]
Molar Extinction Coeff. (ϵ)	~251,000 - 271,000 L·mol ⁻¹ ·cm ⁻¹	[8]
Fluorescence	Far-Red	[1][2]

Principles of Application: Click Chemistry

Sulfo-Cy5-N3 is designed for covalent labeling of target molecules via click chemistry. This involves the reaction of its azide group with a compatible alkyne-functionalized molecule. This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions suitable for biological samples.[5] There are two primary methods for utilizing **Sulfo-Cy5-N3**:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This robust and fast reaction requires a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] Ligands like TBTA can be used to stabilize the copper(I) ion and improve reaction efficiency.[7] This method is widely used for in vitro conjugations.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[2][3] The high ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making SPAAC ideal for labeling in living cells and whole organisms.[10]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Sulfo-Cy5-N3**.

General Preparation of Sulfo-Cy5-N3 Solutions

- Stock Solution (1-10 mM): Carefully weigh out the **Sulfo-Cy5-N3** powder and dissolve it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] For example, to make a 10 mM stock solution, dissolve 0.83 mg of **Sulfo-Cy5-N3** (MW ~833 g/mol) in 100 μ L of DMSO.
- Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[6][7] Stock solutions are typically stable for 1-6 months.[2] Avoid repeated freeze-thaw cycles.[6]
- Working Solution (0.1-100 μ M): Immediately before use, dilute the stock solution to the desired final concentration in an appropriate reaction buffer (e.g., PBS pH 7.4, Tris-HCl pH 7.4).[6][7]

Protocol 1: Labeling of an Alkyne-Modified Antibody (CuAAC)

This protocol describes the labeling of an antibody that has been pre-functionalized with a terminal alkyne group.

Materials:

- Alkyne-modified antibody in an amine-free buffer (e.g., PBS)
- **Sulfo-Cy5-N3** stock solution (10 mM in DMSO)

- Copper(II) sulfate (CuSO_4) solution (10 mM in water)
- Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
- Sodium ascorbate solution (100 mM in water, freshly prepared)
- Reaction Buffer: PBS, pH 7.4
- Purification column (e.g., size-exclusion chromatography, desalting column)

Methodology:

- Prepare the Antibody: Adjust the concentration of the alkyne-modified antibody to 1-5 mg/mL in the reaction buffer.
- Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 10 mM CuSO_4 solution and the 10 mM TBTA solution. Vortex briefly.
- Initiate the Reaction: a. To the antibody solution, add **Sulfo-Cy5-N3** stock solution to achieve a final concentration of 100-200 μM (this represents a molar excess over the antibody). b. Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.^[7] c. Add the CuSO_4 /TBTA premix to a final copper concentration of 0.1-1 mM.^[7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.^[6] Gentle mixing can be applied.
- Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS. ^[6] The first colored fraction to elute will be the labeled antibody.
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Protocol 2: Live Cell Labeling of a DBCO-Modified Protein (SPAAC)

This protocol is for labeling a protein on the surface of live cells that has been metabolically or enzymatically engineered to contain a DBCO group.

Materials:

- Cells expressing the DBCO-modified target protein
- **Sulfo-Cy5-N3** stock solution (1 mM in DMSO)
- Cell culture medium (serum-free or complete, as appropriate)
- Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets (e.g., Ex: 640 nm, Em: 670 nm)

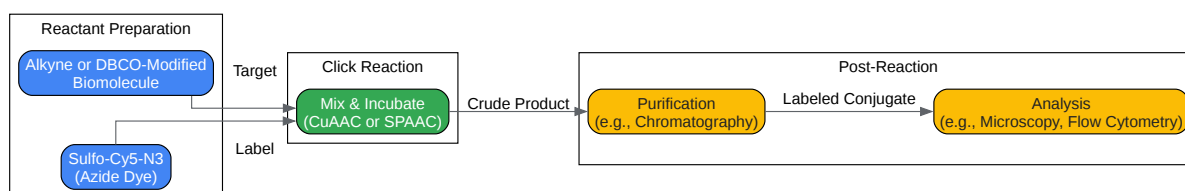
Methodology:

- Cell Preparation: Culture cells on a suitable imaging plate (e.g., glass-bottom dish) until they reach the desired confluency.
- Prepare Labeling Medium: Dilute the **Sulfo-Cy5-N3** stock solution into pre-warmed cell culture medium to a final concentration of 1-10 μM .^[6] The optimal concentration should be determined empirically.
- Labeling: a. Remove the existing culture medium from the cells. b. Gently wash the cells once with warm PBS. c. Add the **Sulfo-Cy5-N3** labeling medium to the cells.
- Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.^[6] The incubation time may require optimization.
- Washing: a. Remove the labeling medium. b. Wash the cells 2-3 times with warm PBS to remove any unbound dye and reduce background fluorescence.^[11]
- Imaging: Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells and proceed with imaging on a fluorescence or confocal microscope.^[11]

Mandatory Visualizations

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for labeling a target biomolecule with **Sulfo-Cy5-N3** using click chemistry.

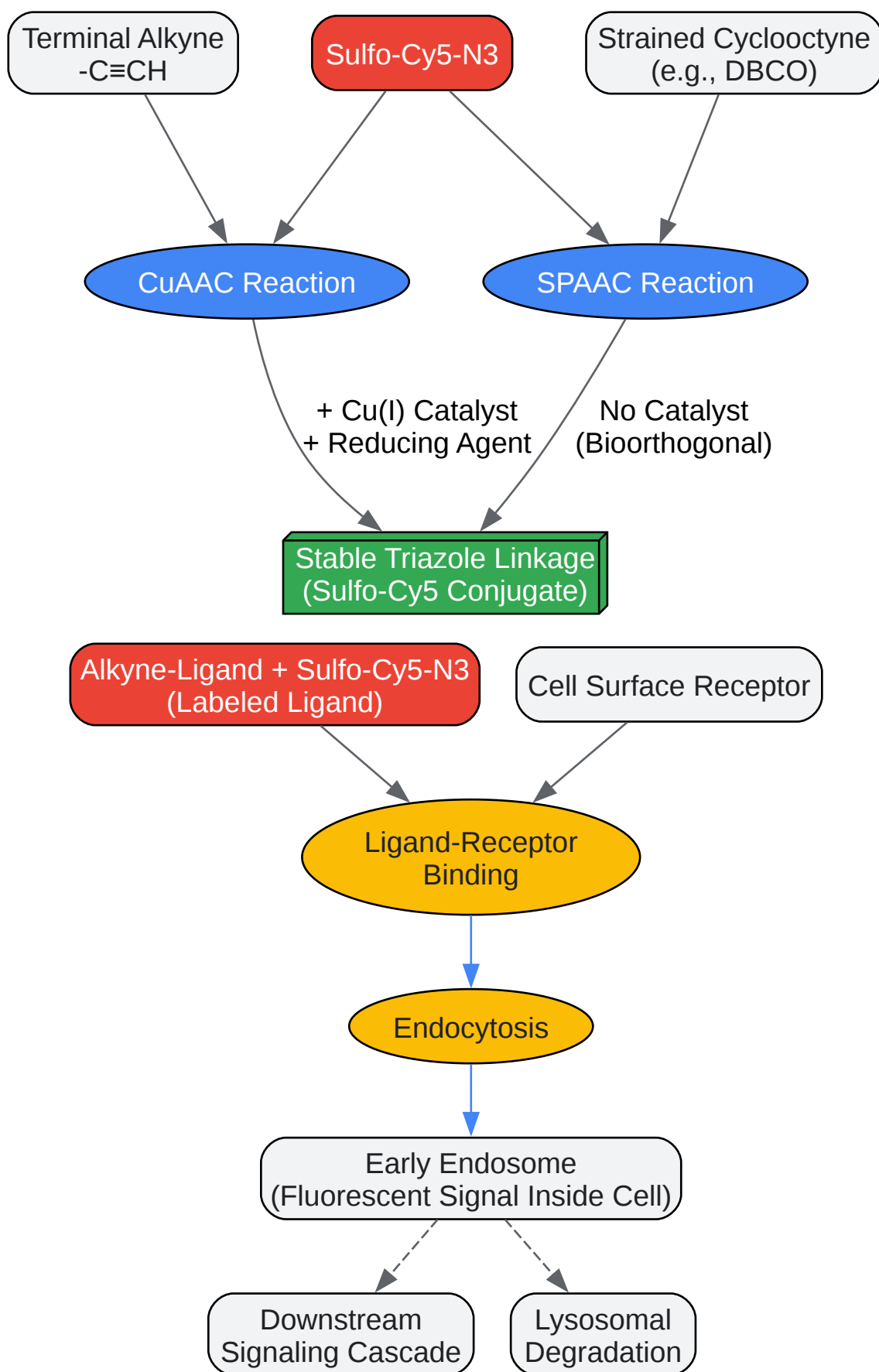


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Caption: General workflow for labeling biomolecules using **Sulfo-Cy5-N3** via click chemistry.

Click Chemistry Mechanisms

This diagram shows the two primary click chemistry pathways available for **Sulfo-Cy5-N3**.



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